molecular formula C12H17NO B12843972 (R)-cyclopropyl(3-methoxy-2-methylphenyl)methanamine

(R)-cyclopropyl(3-methoxy-2-methylphenyl)methanamine

Cat. No.: B12843972
M. Wt: 191.27 g/mol
InChI Key: OPRYYAQNVNMMRD-GFCCVEGCSA-N
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Description

®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine is an organic compound that belongs to the class of amines. This compound features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 3-methoxy-2-methylphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Methanamine Moiety: This step involves the introduction of the methanamine group, which can be achieved through reductive amination reactions. Common reagents include sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.

    Substitution with 3-Methoxy-2-Methylphenyl Group: The final step involves the substitution of the phenyl group with a 3-methoxy-2-methyl group. This can be accomplished through electrophilic aromatic substitution reactions using reagents like methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of ®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or secondary amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce conformational changes in the target molecule, enhancing or inhibiting its activity. The methoxy and methylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-methoxy-2-methylphenyl)pentan-1-amine
  • ®-1-(3-methoxy-2-methylphenyl)propan-2-amine

Uniqueness

®-cyclopropyl(3-methoxy-2-methylphenyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and designing new molecules with improved efficacy and selectivity.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(R)-cyclopropyl-(3-methoxy-2-methylphenyl)methanamine

InChI

InChI=1S/C12H17NO/c1-8-10(12(13)9-6-7-9)4-3-5-11(8)14-2/h3-5,9,12H,6-7,13H2,1-2H3/t12-/m1/s1

InChI Key

OPRYYAQNVNMMRD-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C=CC=C1OC)[C@@H](C2CC2)N

Canonical SMILES

CC1=C(C=CC=C1OC)C(C2CC2)N

Origin of Product

United States

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